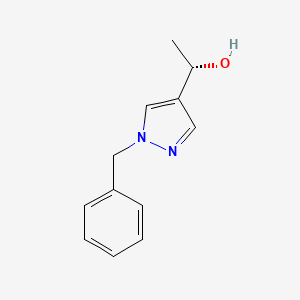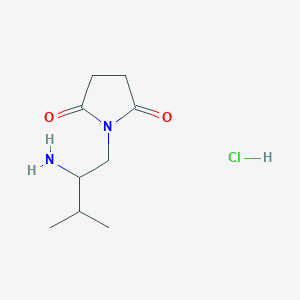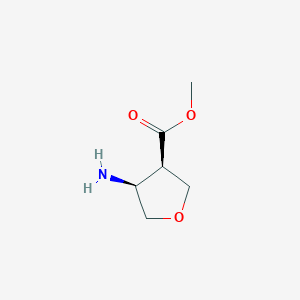
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-benzyl-1H-pyrazol-4-yl ethan-1-ol or 1-benzyl-4-pyrazolethanol, is an organic compound belonging to the class of pyrazole derivatives. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 184.22 g/mol. This compound is used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Calcium Entry Inhibition and Antimicrobial Activity : A study by Dago et al. (2018) investigated analogues of SKF-96365, including compounds similar to "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol", revealing their potential as inhibitors of store-operated calcium entry (SOCE) in lymphocyte cell lines. Another research by Desai, Pandya, and Vaja (2017) synthesized and evaluated the antimicrobial activity of compounds with structures akin to this compound, showing significant activity against various bacteria and fungi (Dago et al., 2018); (Desai, Pandya, & Vaja, 2017).
Structural Characterization and Anticancer Applications : Delgado et al. (2020) focused on the structural characterization of a pyrazoline compound, which shares a similar structure with "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol". Additionally, Nakao et al. (2014) synthesized derivatives of 1H-pyrazol-5-ol, related to our compound of interest, evaluating them as inhibitors against prostate cancer antigen-1 (PCA-1/ALKBH3) for anti-prostate cancer drug development (Delgado et al., 2020); (Nakao et al., 2014).
COX-2 Inhibition and Molecular Docking Studies : Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol derivatives, related to the compound , as potential COX-2 inhibitors. Additionally, Mary et al. (2015) conducted a study on a similar compound, focusing on its molecular docking and potential anti-neoplastic properties (Patel et al., 2004); (Mary et al., 2015).
Eigenschaften
IUPAC Name |
(1S)-1-(1-benzylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)


![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)




![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)



